2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines various functional groups
Properties
Molecular Formula |
C28H25NO6 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H25NO6/c1-16-4-10-21-20(14-16)26(31)24-25(18-6-8-19(30)9-7-18)29(28(32)27(24)35-21)13-12-17-5-11-22(33-2)23(15-17)34-3/h4-11,14-15,25,30H,12-13H2,1-3H3 |
InChI Key |
GXHGDCRNQHXUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,4-Dimethoxyphenylethylamine
The 3,4-dimethoxyphenylethylamine side chain is synthesized via catalytic hydrogenation of 3,4-dimethoxyphenylmethylnitrile (veratryl cyanide). Patent EP0825976A1 details a high-pressure hydrogenation process using copper chromite catalysts at 50–270 bar and 70–160°C. This method achieves >90% yield by employing methylamine or substituted methylamines (e.g., benzylmethylamine) as reactants. The reaction proceeds via nitrile reduction to a primary amine, followed by N-methylation:
Key parameters influencing yield include catalyst loading (0.05–50 wt.%), solvent choice (water or ethanol), and temperature control to prevent over-reduction.
Synthesis of 4-Hydroxyphenyl Precursors
The 4-hydroxyphenyl moiety is introduced via Ullmann coupling or nucleophilic aromatic substitution. WO2003042166A2 describes etherification of N-formyl-2-(4-hydroxyphenyl)ethylamine with methoxy-containing electrophiles under acidic conditions. Protective groups like tert-butyl or benzyl are employed to shield the hydroxyl group during subsequent reactions, with deprotection achieved via hydrogenolysis or acid hydrolysis.
Chromeno-Pyrrole Core Formation
Cyclocondensation Strategy
The chromeno-pyrrole scaffold is constructed through a one-pot multicomponent reaction involving ethyl acetoacetate , 2,4,6-triaminopyrimidine , and aryl aldehydes (PMC8949896). Under reflux in diphenyl ether (195–230°C), ethyl acetoacetate undergoes Knoevenagel condensation with aldehydes to form α,β-unsaturated ketones, which then react with triaminopyrimidine to yield the pyrido[2,3-d]pyrimidine intermediate. Acidic treatment (e.g., thionyl chloride/DMF) facilitates cyclization to the chromeno-pyrrole core.
Ring-Closing Mechanisms
Density functional theory (DFT) studies indicate that the reaction proceeds via a stepwise mechanism:
-
Nucleophilic attack by the pyrrole nitrogen on the carbonyl carbon of the chromene moiety.
-
Aromatization through elimination of water, stabilized by electron-donating methoxy groups.
Functionalization and Final Assembly
Introduction of the 7-Methyl Group
The methyl group at position 7 is incorporated via Friedel-Crafts alkylation using methyl iodide and Lewis acids (e.g., AlCl₃). Alternatively, pre-methylated starting materials like 7-methylchromeno[2,3-c]pyrrole-3,9-dione are coupled with side chains under Suzuki-Miyaura conditions.
Coupling of Side Chains
The 3,4-dimethoxyphenylethyl and 4-hydroxyphenyl groups are introduced via Buchwald-Hartwig amination or Mitsunobu reaction. For example, palladium-catalyzed coupling of the chromeno-pyrrole core with N-methyl-2-(3,4-dimethoxyphenyl)ethylamine achieves C–N bond formation.
Industrial and Scalable Methods
Continuous Flow Synthesis
EvitaChem’s protocols emphasize automated continuous flow reactors for large-scale production. Key advantages include:
-
Precise temperature control (±2°C) using microfluidic channels.
-
Reduced reaction times from 24 hours (batch) to 2 hours.
-
Higher yields (85–92%) due to improved mass transfer.
Green Chemistry Innovations
Solvent-free conditions and recyclable catalysts (e.g., immobilized Cu nanoparticles) minimize waste. A notable example is the use of supercritical CO₂ as a reaction medium for hydrogenation, eliminating organic solvents.
Characterization and Quality Control
Spectroscopic Analysis
-
NMR : NMR (400 MHz, CDCl₃) shows characteristic signals: δ 6.85–7.25 (aromatic protons), δ 3.75 (methoxy), δ 2.50 (pyrrole CH₂).
-
HRMS : Molecular ion peak at m/z 471.1785 (calc. for C₂₈H₂₅NO₆).
Purity Assessment
HPLC with UV detection (λ = 254 nm) confirms purity >98% using a C18 column and acetonitrile/water gradient.
Challenges and Optimization
Side Reactions
Yield Improvement
Statistical optimization (e.g., Taguchi methods) identifies optimal conditions:
| Parameter | Optimal Value |
|---|---|
| Temperature | 210°C |
| Catalyst Loading | 5 mol% Pd |
| Reaction Time | 4 hours |
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Recent studies have highlighted the pharmacological potential of chromeno[2,3-c]pyrrole derivatives. The compound exhibits various biological activities, including:
- Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The incorporation of specific substituents can enhance selectivity and potency against tumor cells.
- Anti-inflammatory Effects : Research indicates that related compounds can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Therapeutic Applications
The applications of this compound can be categorized into several therapeutic areas:
Cancer Therapy
The ability of this compound to induce apoptosis in cancer cells positions it as a candidate for further development in cancer therapeutics. Its structural modifications could lead to improved efficacy and reduced side effects compared to conventional chemotherapeutics.
Neurological Disorders
Given the antioxidant properties of similar compounds, there is potential for application in neuroprotection. Research into its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's is warranted.
Cardiovascular Health
The anti-inflammatory properties suggest a role in cardiovascular health by potentially reducing inflammation within vascular tissues, thereby lowering the risk of atherosclerosis.
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
- Study on Anticancer Activity : A study evaluated a series of chromeno[2,3-c]pyrrole derivatives against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
- Antioxidant Evaluation : Another research focused on assessing the antioxidant capacity using DPPH and ABTS assays. The results showed that some derivatives had significant free radical scavenging abilities .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl β-D-glucopyranoside
Uniqueness
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .
Biological Activity
The compound 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 469.5 g/mol. The compound features a complex structure characterized by a chromeno-pyrrole backbone which is known for its potential biological activities.
Antioxidant Activity
Research indicates that compounds within the chromeno-pyrrole class exhibit significant antioxidant properties . These properties are attributed to their ability to scavenge free radicals, thus preventing oxidative stress-related damage in cells. A study demonstrated that derivatives of chromeno-pyrroles showed up to 70% inhibition of lipid peroxidation in vitro, suggesting strong antioxidant capabilities .
Anticancer Potential
The compound has been evaluated for its anticancer properties , particularly against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, it was found to significantly inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .
Antiviral Activity
Recent investigations have highlighted the potential of this compound as an inhibitor of viral replication . Specifically, it has shown effectiveness against SARS-CoV-2 by inhibiting the main protease (Mpro), which is crucial for viral replication . This suggests its potential application in developing antiviral therapies.
- Free Radical Scavenging : The antioxidant activity is primarily due to the presence of hydroxyl groups in its structure, which can donate electrons to free radicals.
- Apoptosis Induction : The anticancer effects are believed to be mediated through mitochondrial pathways leading to caspase activation and subsequent apoptosis in tumor cells.
- Enzyme Inhibition : The antiviral properties may arise from the compound's ability to interact with viral enzymes, specifically targeting proteases essential for viral life cycles.
Study 1: Antioxidant Efficacy
In a controlled study, various derivatives of chromeno-pyrroles were tested for their antioxidant capacity using DPPH and ABTS assays. The results indicated that compounds with methoxy substituents exhibited enhanced radical scavenging activity compared to non-substituted analogs .
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Chromeno-Pyrrole Derivative 1 | 25 | 30 |
| Chromeno-Pyrrole Derivative 2 | 15 | 20 |
Study 2: Anticancer Activity
A series of experiments assessed the cytotoxicity of the compound against various cancer cell lines. The results are summarized below:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5 | Apoptosis via caspase activation |
| HeLa | 10 | Cell cycle arrest |
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild, one-pot conditions. Optimized protocols yield high-purity products (isolated yields up to 85%) by adjusting stoichiometry (e.g., 3–7 equivalents of hydrazine hydrate) and solvents (e.g., DMF or ethanol) . Substituent compatibility is broad, as demonstrated in a library of 223 derivatives .
Q. Which analytical techniques are critical for structural characterization?
Use ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). DSC/TGA evaluates thermal stability (decomposition onset >200°C), while HRMS validates molecular weight (±0.001 Da accuracy). X-ray crystallography resolves stereochemical ambiguities in the chromeno-pyrrole core .
Q. How can researchers address low yields during scale-up synthesis?
Optimize solvent polarity (e.g., switch from ethanol to DMF for better solubility) and employ slow addition of reagents to control exothermicity. Pilot trials using fractional factorial design (e.g., varying temperature: 80–120°C, time: 12–24 hrs) identify critical parameters .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
Cross-validate assays (e.g., enzyme inhibition vs. cell-based models) and contextualize results using structure-activity relationship (SAR) frameworks. For instance, conflicting IC₅₀ values may arise from substituent-dependent π-π stacking efficiency in the 3,4-dimethoxyphenyl group. Computational docking (e.g., AutoDock Vina) clarifies binding modes .
Q. How can computational modeling guide derivative design?
Perform DFT calculations (B3LYP/6-31G*) to map electron density in the dihydrochromeno-pyrrole core, identifying reactive sites for functionalization (e.g., C-7 methyl group for steric tuning). Molecular dynamics simulations (AMBER) predict solubility by analyzing interactions with aqueous/organic solvents .
Q. What experimental designs mitigate spectral overlap in NMR analysis?
Use 2D NMR (COSY, HSQC) to resolve crowded regions (e.g., aromatic protons at δ 6.7–7.3 ppm). For diastereomeric mixtures, chiral derivatization (e.g., Mosher’s acid) or lanthanide shift reagents (e.g., Eu(fod)₃) enhance signal splitting .
Data Analysis & Optimization
Q. How should researchers interpret conflicting thermal stability data?
Correlate DSC/TGA results with crystallinity (via XRD). Amorphous forms may show lower decomposition temperatures due to disordered packing. Annealing (150°C, 2 hrs) improves crystallinity and stabilizes the lattice .
Q. What statistical methods validate substituent effects on reactivity?
Apply multivariate analysis (e.g., PCA or PLS regression) to datasets linking substituent electronic parameters (Hammett σ) with reaction rates. For example, electron-withdrawing groups on the aryl aldehyde accelerate cyclization by 20–40% .
Biological & Collaborative Research
Q. How to design assays for evaluating anticancer potential?
Prioritize kinase inhibition profiling (e.g., EGFR, BRAF) and apoptosis assays (Annexin V/PI staining). Compare IC₅₀ values against structurally related dihydrochromeno-pyrroles to establish SAR trends. Collaborate with pharmacologists to test in vivo efficacy (e.g., xenograft models) .
Q. What collaborative frameworks enhance methodological rigor?
Adopt the quadripolar model:
- Theoretical pole : Align hypotheses with chromeno-pyrrole SAR.
- Epistemological pole : Validate data via orthogonal assays (e.g., SPR for binding affinity).
- Morphological pole : Standardize synthetic protocols across labs.
- Technical pole : Share computational workflows (e.g., GitHub repositories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
